molecular formula C15H17NO2S B12581237 Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate CAS No. 622410-25-7

Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate

Cat. No.: B12581237
CAS No.: 622410-25-7
M. Wt: 275.4 g/mol
InChI Key: QRBUSUFIRRUETQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a thiazole ring.

Preparation Methods

The synthesis of Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group results in the formation of the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In the context of its anti-inflammatory and analgesic activities, the compound may modulate the production of inflammatory mediators and interact with pain receptors .

Comparison with Similar Compounds

Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl benzoate moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

CAS No.

622410-25-7

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-8-6-5-7-12(13)9-14-10(2)16-19-11(14)3/h5-8H,4,9H2,1-3H3

InChI Key

QRBUSUFIRRUETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC2=C(SN=C2C)C

Origin of Product

United States

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